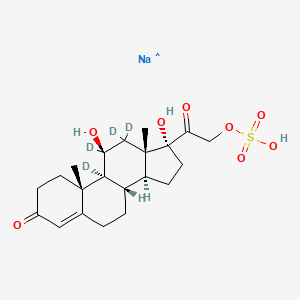

Cortisol-21-sulfate-d4 (sodium salt)

Description

Significance of Deuterated Compounds in Biomedical Research

Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. pharmaffiliates.comclearsynth.com This seemingly minor substitution provides significant advantages in research settings. pharmaffiliates.com

Stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are invaluable as tracers in metabolic research. nih.govphysoc.org Because they are chemically almost identical to their lighter counterparts, the body processes them in the same way. physoc.orgnih.gov This allows researchers to introduce a labeled compound into a biological system and track its journey through metabolic pathways. clearsynth.comwikipedia.org This technique is essential for studying the absorption, distribution, metabolism, and excretion (ADME) of substances. diagnosticsworldnews.com

The key to their utility is the mass difference imparted by the extra neutron in the isotope's nucleus. physoc.orgnih.gov Analytical instruments, especially mass spectrometers, can easily distinguish between the labeled (heavier) compound and the unlabeled (lighter) endogenous molecules. nih.govnih.gov This distinction is the basis for the isotope dilution mass spectrometry (IDMS) method, a gold-standard analytical technique for accurate quantification. nih.gov In this method, a known amount of the isotope-labeled compound is added to a sample as an internal standard. pharmaffiliates.com By measuring the ratio of the labeled to the unlabeled compound, researchers can determine the precise concentration of the endogenous substance, a process crucial for clinical diagnostics and metabolic studies. nih.govspectroscopyonline.comresearchgate.net

The replacement of hydrogen with deuterium can significantly alter a compound's pharmacokinetic properties due to the "kinetic isotope effect" (KIE). clearsynthdiscovery.com The bond between carbon and deuterium (C-D) is stronger and harder for enzymes to break than the carbon-hydrogen (C-H) bond. clearsynthdiscovery.com Since the breaking of C-H bonds is often a rate-limiting step in drug metabolism, substituting deuterium at a site of metabolic activity can slow down the process. nih.gov

This slowing of metabolism can lead to several observable changes in a research context:

Increased Metabolic Stability : The compound is broken down more slowly. pharmaffiliates.comclearsynthdiscovery.com

Longer Half-life : The drug remains in the body for a more extended period. clearsynthdiscovery.com

Increased Bioavailability : Slower first-pass metabolism can result in higher levels of the drug reaching systemic circulation. clearsynthdiscovery.com

Reduced Formation of Toxic Metabolites : By slowing metabolism, the production of potentially harmful byproducts can be decreased. clearsynthdiscovery.comresearchgate.net

These effects are not universal and depend on the specific location of deuteration and the metabolic pathways involved. windows.netsemanticscholar.org However, this principle is strategically used in drug discovery to optimize the properties of therapeutic agents. clearsynthdiscovery.comresearchgate.net

Overview of Cortisol Sulfates in Steroid Metabolism Research

Cortisol is a vital glucocorticoid hormone that regulates a wide range of processes including metabolism, immune response, and stress. wikipedia.orgyoutube.com Its metabolism is complex, involving various enzymatic transformations that produce numerous metabolites. wikipedia.org

Sulfation is a major pathway in the metabolism of steroids. oup.comnih.gov Historically viewed simply as a detoxification step to make steroids more water-soluble for excretion, it is now understood to be a critical regulatory mechanism. nih.govresearchgate.net Steroid sulfates, such as cortisol sulfate (B86663), are not merely inactive end-products; they can act as a large circulating reservoir for active hormones. oup.comwikipedia.org The enzyme steroid sulfatase can remove the sulfate group in specific tissues, converting the inactive steroid sulfate back into its biologically active form. researchgate.netwikipedia.org This provides a mechanism for controlling the local, intra-tissue availability of active steroid hormones. researchgate.net Cortisol sulfate itself is a urinary metabolite of cortisol and is also studied for its potential role as a biomarker in various conditions. sigmaaldrich.com

Cortisol-21-sulfate-d4 (sodium salt) is a specialized tool designed for high-precision analytical research. It combines the key features discussed previously: it is a sulfated steroid conjugate that has been labeled with stable isotopes. The "d4" designation indicates that four hydrogen atoms in the cortisol molecule have been replaced with deuterium. isotope.com

Its primary application is as an internal standard for the quantitative analysis of endogenous cortisol-21-sulfate using isotope dilution mass spectrometry. nih.govnih.gov When researchers want to measure the exact amount of cortisol sulfate in a biological sample (like plasma or urine), they add a precise quantity of Cortisol-21-sulfate-d4. Because the deuterated standard is chemically identical to the natural compound, it behaves the same way during sample extraction, purification, and analysis. nih.gov However, the mass spectrometer can differentiate it from the endogenous cortisol sulfate due to its higher mass (from the four deuterium atoms). nih.gov This allows for highly accurate and reproducible measurements, correcting for any sample loss during processing. nih.gov

Data Tables

Table 1: Properties of Cortisol-21-sulfate-d4 (sodium salt)

| Property | Value |

|---|---|

| Chemical Formula | C₂₁H₂₅D₄NaO₈S isotope.com |

| Molecular Weight | 468.53 isotope.com |

| Labeled CAS Number | 2687961-03-9 isotope.com |

| Unlabeled CAS Number | 1253-43-6 isotope.com |

| Primary Application | Internal standard for clinical mass spectrometry, Metabolism studies isotope.com |

Table 2: Research Implications of Deuteration

| Characteristic | Non-Deuterated Compound | Deuterated Compound |

|---|---|---|

| Bond Strength | Standard C-H Bond | Stronger C-D Bond clearsynthdiscovery.com |

| Rate of Metabolism | Typically faster | Often slower due to the Kinetic Isotope Effect nih.gov |

| Use as a Tracer | Cannot be distinguished from endogenous molecules | Distinguishable by mass spectrometry, used as a tracer nih.gov |

| Pharmacokinetic Profile | Standard half-life and bioavailability | Potentially longer half-life and higher bioavailability clearsynthdiscovery.com |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H30NaO8S |

|---|---|

Molecular Weight |

469.5 g/mol |

InChI |

InChI=1S/C21H30O8S.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H,26,27,28);/t14-,15-,16-,18+,19-,20-,21-;/m0./s1/i10D2,16D,18D; |

InChI Key |

AOLBTAFZJBOGMY-IWVMSBTQSA-N |

Isomeric SMILES |

[2H][C@]12[C@@H](CCC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)COS(=O)(=O)O)O.[Na] |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COS(=O)(=O)O)O)C)O.[Na] |

Origin of Product |

United States |

Applications of Cortisol 21 Sulfate D4 Sodium Salt As a Stable Isotope Internal Standard

Fundamental Principles of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to a sample prior to analysis. nih.gov This "isotopic spike," in this case, Cortisol-21-sulfate-d4, is chemically identical to the analyte of interest, cortisol-21-sulfate, but has a different mass due to the presence of deuterium (B1214612) atoms. nih.gov By measuring the ratio of the natural isotope to the labeled isotope using a mass spectrometer, the exact concentration of the endogenous analyte can be determined with high accuracy. nih.gov

Correction for Ion Suppression, Ion Variability, and Signal Drift

A significant challenge in quantitative mass spectrometry, especially when analyzing complex biological matrices like plasma or urine, is the phenomenon of ion suppression. elsevierpure.comnih.gov This effect occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal and inaccurate quantification. elsevierpure.comnih.gov Stable isotope-labeled internal standards, such as Cortisol-21-sulfate-d4, are the gold standard for correcting these matrix effects. nih.gov

Because the stable isotope internal standard has nearly identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement during the analytical process. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, any signal fluctuation caused by matrix effects, as well as variations in instrument response and signal drift over time, is effectively normalized. nih.gov This ratiometric measurement ensures that the quantitative data remains robust and reliable, even in the presence of significant matrix interference.

Ensuring Analytical Accuracy and Precision

The use of a stable isotope-labeled internal standard like Cortisol-21-sulfate-d4 is fundamental to achieving high accuracy and precision in steroid hormone analysis. nih.govnih.gov Accuracy refers to the closeness of a measured value to the true value, while precision reflects the reproducibility of the measurement. nih.govnih.gov

In isotope dilution mass spectrometry, the internal standard is added at the very beginning of the sample preparation process. nih.gov This means it accounts for any analyte loss that may occur during extraction, cleanup, and derivatization steps. nih.gov Since the labeled standard behaves identically to the endogenous analyte, the ratio of the two remains constant regardless of sample loss. This comprehensive correction throughout the entire analytical workflow is crucial for ensuring the accuracy of the final concentration measurement. nih.gov

The precision of the method is also significantly improved. By normalizing for variations in injection volume, ionization efficiency, and detector response, the stable isotope internal standard minimizes random errors, leading to highly reproducible results. dergipark.org.tr The tables below present typical validation data for LC-MS/MS methods utilizing deuterated steroid internal standards, demonstrating the high level of accuracy and precision that can be achieved.

Table 1: Representative Linearity and LLOQ Data for a Steroid Panel Using a Deuterated Internal Standard

| Analyte | Linear Range (ng/mL) | R² | LLOQ (ng/mL) |

| Cortisol | 1 - 500 | >0.99 | 1 |

| Cortisone (B1669442) | 1 - 500 | >0.99 | 1 |

| 11-Deoxycortisol | 0.5 - 100 | >0.99 | 0.5 |

| Progesterone (B1679170) | 0.1 - 50 | >0.99 | 0.1 |

| Testosterone | 0.1 - 50 | >0.99 | 0.1 |

This table is a representation of typical performance and does not reflect data from a single specific study.

Table 2: Representative Accuracy and Precision Data for a Steroid Panel Using a Deuterated Internal Standard

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Cortisol | 5 | 4.5 | 6.2 | 102.5 |

| 50 | 3.1 | 4.8 | 98.7 | |

| 400 | 2.5 | 3.9 | 101.1 | |

| Cortisone | 5 | 5.2 | 7.1 | 97.3 |

| 50 | 3.8 | 5.5 | 103.2 | |

| 400 | 2.9 | 4.6 | 99.5 | |

| 11-Deoxycortisol | 2 | 6.1 | 8.3 | 105.4 |

| 20 | 4.2 | 6.1 | 96.8 | |

| 80 | 3.5 | 5.2 | 102.1 |

This table is a representation of typical performance and does not reflect data from a single specific study. %CV refers to the coefficient of variation.

Strategic Use in Targeted Metabolomics of Steroids

Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites. In the context of steroid analysis, this often involves the measurement of a panel of hormones and their metabolites to diagnose and monitor endocrine disorders. mdpi.com

High-Throughput LC-MS Metabolomic Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred platform for targeted steroid metabolomics due to its high sensitivity, selectivity, and throughput. nih.gov In these assays, Cortisol-21-sulfate-d4 serves as an ideal internal standard for the quantification of endogenous cortisol-21-sulfate and other structurally similar steroids. The development of multiplexed LC-MS/MS methods allows for the simultaneous measurement of a large number of steroids in a single analytical run, providing a comprehensive view of the steroid profile. nih.gov The use of stable isotope-labeled internal standards is critical for the accuracy of these high-throughput methods. nih.gov

Overcoming Analytical Challenges in Complex Biological Matrices

Biological matrices such as serum, plasma, and urine are incredibly complex, containing a vast array of proteins, lipids, salts, and other small molecules that can interfere with the analysis of steroids. nih.gov As previously discussed, ion suppression is a major challenge. Furthermore, the enzymatic and chemical stability of steroid sulfates during sample storage and preparation can also be a concern. The addition of Cortisol-21-sulfate-d4 at the earliest stage of sample handling helps to monitor and correct for any degradation or loss of the analyte throughout the entire process. This ensures that the final measured concentration accurately reflects the in vivo concentration at the time of sampling. nih.gov

Utility in Untargeted Metabolomics Approaches

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to identify novel biomarkers and gain a broader understanding of metabolic pathways. uniroma1.it While the primary role of a specific stable isotope-labeled internal standard like Cortisol-21-sulfate-d4 is in targeted analysis, it also holds utility in untargeted approaches.

Furthermore, the presence of a known labeled compound can aid in the relative quantification and normalization of signals for unidentified features in the untargeted dataset, helping to correct for analytical variability and improving the statistical power to detect meaningful biological changes. elsevierpure.comnih.gov

Advanced Analytical Methodologies Utilizing Cortisol 21 Sulfate D4 Sodium Salt

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Development

The quantitative analysis of Cortisol-21-sulfate-d4 (sodium salt) in biological matrices necessitates the development of highly specific and sensitive analytical methodologies. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering superior specificity and sensitivity compared to traditional immunoassay methods. The development of a robust LC-MS/MS method involves the systematic optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure accurate and reliable quantification. Cortisol-21-sulfate-d4 is frequently utilized as an internal standard in these assays to correct for matrix effects and variations in sample processing.

Optimization of Chromatographic Separation

The primary goal of chromatographic separation in the context of Cortisol-21-sulfate-d4 analysis is to resolve it from endogenous cortisol, other isomeric steroids, and potential matrix interferences. youtube.com This separation is critical to prevent ion suppression and ensure accurate quantification. researchgate.net

Reversed-phase chromatography is the most common approach for the separation of steroids, including cortisol and its sulfated conjugates. The choice of stationary phase is a critical factor in achieving the desired selectivity and resolution.

Reversed-Phase C18: C18 (octadecyl) columns are widely used for the analysis of cortisol and its metabolites due to their hydrophobic nature, which provides good retention for these moderately nonpolar compounds. researchgate.net The separation mechanism is based on the hydrophobic interactions between the steroid molecules and the C18 alkyl chains bonded to the silica (B1680970) support. For Cortisol-21-sulfate-d4, the presence of the sulfate (B86663) group increases its polarity compared to cortisol, leading to earlier elution times on a C18 column under typical reversed-phase conditions. The slight increase in mass due to the four deuterium (B1214612) atoms has a negligible effect on its chromatographic retention relative to the unlabeled compound. The use of modern C18 columns with smaller particle sizes (e.g., sub-2 µm) can significantly enhance separation efficiency and reduce analysis time. lcms.cz

Other Stationary Phases: While C18 is the workhorse, other stationary phases can offer alternative selectivity. For instance, C8 columns, with shorter alkyl chains, provide less hydrophobic retention and may be suitable for faster analyses where extensive separation from other nonpolar compounds is not required. Phenyl-Hexyl phases can offer different selectivity due to pi-pi interactions with the steroid's aromatic rings. In some cases, hydrophilic interaction liquid chromatography (HILIC) could be considered, although it is less common for this class of compounds.

| Stationary Phase | Primary Interaction Mechanism | Typical Application for Cortisol-21-sulfate-d4 Analysis |

|---|---|---|

| Reversed-Phase C18 | Hydrophobic interactions | Standard choice for good retention and separation from endogenous steroids. |

| Reversed-Phase C8 | Hydrophobic interactions (less retentive than C18) | Faster analysis times, suitable for less complex matrices. |

| Phenyl-Hexyl | Hydrophobic and pi-pi interactions | Alternative selectivity for resolving critical isobaric interferences. |

The mobile phase composition plays a pivotal role in controlling the retention and elution of Cortisol-21-sulfate-d4. A typical reversed-phase system employs a mixture of an aqueous solvent (A) and an organic solvent (B).

Aqueous Phase (A): This is typically water with additives to improve peak shape and ionization efficiency. Formic acid (0.1%) is a common additive as it provides protons for positive mode ionization and helps to control the pH of the mobile phase, leading to sharper peaks. nih.govanalis.com.my Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can also be used, particularly when analyzing in negative ion mode, as they can enhance the deprotonation of the sulfate group.

Organic Phase (B): Methanol (B129727) and acetonitrile (B52724) are the most frequently used organic solvents. lcms.czanalis.com.my Methanol is generally a weaker solvent than acetonitrile, leading to longer retention times but sometimes offering different selectivity for closely eluting compounds. The choice between the two can impact the resolution of critical pairs.

Gradient Elution: A gradient elution strategy, where the proportion of the organic solvent is increased over time, is almost universally employed for the analysis of steroids in biological samples. nih.gov This allows for the efficient elution of a wide range of compounds with varying polarities, from the more polar sulfated steroids to the less polar unconjugated steroids, within a reasonable timeframe. A typical gradient for Cortisol-21-sulfate-d4 analysis would start with a lower percentage of organic solvent to retain the analyte on the column and then ramp up to a higher percentage to elute it and other less polar compounds.

| Mobile Phase Component | Purpose | Typical Concentration |

|---|---|---|

| Water (Aqueous Phase A) | Primary solvent for reversed-phase chromatography | Varies during gradient |

| Methanol or Acetonitrile (Organic Phase B) | Elution of analytes from the column | Varies during gradient |

| Formic Acid | Acidifies the mobile phase, improves peak shape and ionization | 0.1% |

| Ammonium Acetate/Formate | Buffer and ionization enhancer (especially in negative mode) | 5-10 mM |

Optimizing the flow rate and column temperature is crucial for achieving a balance between analysis time, separation efficiency, and system backpressure.

Flow Rate: The flow rate of the mobile phase through the column affects the retention time, peak width, and backpressure. chromatographyonline.com For standard analytical HPLC columns (e.g., 2.1 mm internal diameter), flow rates are typically in the range of 0.2 to 0.5 mL/min. nih.gov Higher flow rates lead to shorter analysis times but can decrease separation efficiency and increase backpressure, especially with columns packed with smaller particles. thermofisher.com The optimal flow rate is often determined by constructing a van Deemter plot, which relates flow rate to theoretical plate height.

Column Temperature: Maintaining a consistent and elevated column temperature (e.g., 40-50 °C) offers several advantages. chromtech.comavantorsciences.com It reduces the viscosity of the mobile phase, which in turn lowers the backpressure and allows for the use of higher flow rates or longer columns. avantorsciences.com Elevated temperatures can also improve the efficiency of the separation by increasing the mass transfer kinetics of the analyte between the mobile and stationary phases. avantorsciences.com Furthermore, controlling the column temperature is essential for ensuring reproducible retention times from one analysis to the next. chromatographyonline.com

Mass Spectrometric Detection Parameters

The mass spectrometer provides the high selectivity and sensitivity required for the detection of Cortisol-21-sulfate-d4. This is typically achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

The first step in mass spectrometric detection is the ionization of the analyte. The choice of ionization source is critical and depends on the polarity and thermal stability of the analyte.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like Cortisol-21-sulfate-d4. nih.gov In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For Cortisol-21-sulfate-d4, ESI can be performed in either positive or negative ion mode. In positive mode, the protonated molecule [M+H]+ is often monitored. In negative mode, the deprotonated molecule [M-H]- is observed, which can be particularly sensitive for sulfated steroids due to the acidic nature of the sulfate group. ESI is generally preferred for sulfated steroids due to their inherent polarity. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another common ionization technique that is suitable for less polar and more thermally stable compounds. shimadzu.com In APCI, the eluent from the LC is vaporized in a heated tube, and the analyte molecules are then ionized through chemical reactions with reagent ions generated from the mobile phase by a corona discharge. shimadzu.com While APCI can be used for the analysis of some steroids, it is generally considered less suitable for highly polar and thermally labile compounds like sulfated steroids compared to ESI. msacl.org The high temperatures used in the APCI source could potentially cause in-source fragmentation or degradation of the sulfate conjugate. However, for some applications, APCI may offer reduced susceptibility to matrix effects compared to ESI. nih.gov

| Ionization Source | Principle | Suitability for Cortisol-21-sulfate-d4 | Advantages | Disadvantages |

|---|---|---|---|---|

| Electrospray Ionization (ESI) | Ionization from charged droplets in the liquid phase | Highly suitable due to the polar nature of the sulfate group | Soft ionization, good for thermally labile compounds, high sensitivity for polar molecules | Can be susceptible to matrix effects and ion suppression |

| Atmospheric Pressure Chemical Ionization (APCI) | Chemical ionization in the gas phase after nebulization | Less suitable, potential for thermal degradation | Less susceptible to matrix effects for some compounds, good for less polar molecules | Requires thermal stability of the analyte, may be less sensitive for polar compounds |

Multiple Reaction Monitoring (MRM) Transitions for Quantitation

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), Multiple Reaction Monitoring (MRM) is a highly selective and sensitive method for quantifying specific analytes. For Cortisol-21-sulfate-d4, the analysis is typically performed in negative ion mode due to the presence of the negatively charged sulfate group. The precursor ion would be the deprotonated molecule [M-H]⁻. The molecular weight of Cortisol-21-sulfate-d4 (sodium salt) is 468.53 g/mol . isotope.comeurisotop.com The free acid form, which is what would be ionized in the mass spectrometer, has a molecular weight of approximately 445.51 g/mol (after subtracting the mass of sodium and adding the mass of hydrogen). The deprotonated molecule [M-H]⁻ would therefore have a mass-to-charge ratio (m/z) of approximately 444.5.

Upon collision-induced dissociation (CID) in the mass spectrometer, this precursor ion fragments into specific product ions. The selection of a precursor ion and one or more of its specific product ions constitutes an MRM transition. For sulfated steroids, a characteristic fragmentation is the loss of the sulfate group as either SO₃ (80 Da) or HSO₄⁻ (97 Da). nih.gov For Cortisol-d4, a common transition in positive mode is m/z 367.2 → 121.1. nih.gov

Based on these principles, the following table outlines the proposed MRM transitions for the quantitation of Cortisol-21-sulfate-d4 in negative ion mode.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |

|---|---|---|---|

| Cortisol-21-sulfate-d4 | 444.5 | 365.2 | Quantifier (Loss of SO₃) |

| Cortisol-21-sulfate-d4 | 444.5 | 97.0 | Qualifier (HSO₄⁻ ion) |

Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution. The transition involving the loss of SO₃ is often more specific to the steroid structure, while the HSO₄⁻ ion is a common marker for sulfated compounds.

Fragmentation Patterns of Deuterated Steroids

The fragmentation of deuterated steroids in mass spectrometry is a key aspect of their use as internal standards. The introduction of deuterium atoms (d4 in the case of Cortisol-21-sulfate-d4) results in a predictable mass shift in both the precursor and fragment ions, allowing them to be distinguished from their endogenous, non-deuterated counterparts.

For sulfated steroids, collision-induced dissociation (CID) in negative ion mode typically leads to characteristic fragmentation pathways. The most prominent fragmentation is the cleavage of the sulfate group. This can occur in two primary ways:

Loss of SO₃ (Sulfur trioxide): This neutral loss of 80 Da from the precursor ion results in a fragment ion corresponding to the deprotonated steroid core. This is often a highly abundant and specific fragment used for quantification.

Formation of the bisulfate anion (HSO₄⁻): This fragment at m/z 97 is a hallmark of sulfated compounds and serves as a useful qualifier transition to confirm the presence of a sulfate moiety.

Further fragmentation of the deuterated steroid core can also occur, leading to a series of product ions that are 4 mass units higher than the corresponding fragments of the non-deuterated cortisol. These additional fragments can provide further structural confirmation. The stability of the steroid ring structure means that ring cleavages are also possible, providing a rich fragmentation pattern that can be used for identification purposes.

Sample Preparation Techniques for Diverse Biological Matrices

The accurate analysis of Cortisol-21-sulfate-d4 and its endogenous analyte in biological matrices such as plasma, serum, and urine requires effective sample preparation to remove interfering substances like proteins and phospholipids.

Protein Precipitation Protocols

Protein precipitation is a common first step in the extraction of small molecules from biological fluids. phenomenex.comthermofisher.com It involves the addition of a substance that causes the proteins to denature and precipitate out of solution, allowing for their removal by centrifugation. phenomenex.com

Organic Solvent Precipitation: The most widely used method for steroid analysis involves the addition of a cold organic solvent, such as acetonitrile or methanol, to the sample. phenomenex.comthermofisher.com A typical protocol involves adding the organic solvent in a 3:1 or 4:1 ratio to the volume of the plasma or serum sample. thermofisher.com For example, 300 µL of cold acetonitrile is added to 100 µL of the sample. The mixture is then vortexed to ensure thorough mixing and denaturation of the proteins. Subsequently, the sample is centrifuged at high speed (e.g., 10,000 x g) for a set period (e.g., 10 minutes) to pellet the precipitated proteins. The resulting supernatant, which contains the analyte and the internal standard, is then carefully collected for further processing or direct injection into the LC-MS/MS system.

Salt-Induced Precipitation: Another method is "salting out," where a high concentration of a salt, such as ammonium sulfate, is added to the sample. phenomenex.comfishersci.comnih.gov This reduces the solubility of the proteins, causing them to precipitate. While effective, this method is less common for LC-MS/MS analysis of steroids as the high salt content in the supernatant can interfere with the analysis and may require an additional clean-up step.

Solid Phase Extraction (SPE) Methods

Solid Phase Extraction (SPE) is a technique used to clean up and concentrate analytes from a sample matrix prior to analysis. windows.net It is a highly effective method for isolating steroid sulfates from complex biological fluids. nih.govunitedchem.com

Weak anion exchange (WAX) SPE is particularly well-suited for the extraction of acidic compounds like steroid sulfates. biotage.com WAX sorbents typically contain functional groups such as aminopropyl that are positively charged at a low to neutral pH. biotage.com

The principle of WAX SPE for steroid sulfate extraction involves the following steps:

Conditioning: The cartridge is first conditioned with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water) to activate the sorbent.

Equilibration: The cartridge is then equilibrated with a buffer at a pH where the WAX sorbent is positively charged and the steroid sulfate is negatively charged (typically a slightly acidic to neutral pH).

Sample Loading: The pre-treated sample (e.g., the supernatant from protein precipitation) is loaded onto the cartridge. The negatively charged steroid sulfates are retained on the positively charged sorbent through ionic interactions.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove neutral and basic interferences that are not retained on the sorbent.

Elution: The retained steroid sulfates are eluted from the cartridge using a solvent that disrupts the ionic interaction. This is typically achieved by using a solvent with a high pH (which neutralizes the charge on the WAX sorbent) or a high salt concentration.

Polymeric sorbents, such as those with a hydrophilic-lipophilic balance (HLB), offer a versatile approach for the extraction of a wide range of compounds, including steroid sulfates. windows.netchromatographyonline.comrsc.orggoogle.comnih.gov These sorbents are often based on materials like polystyrene-divinylbenzene and can have both reversed-phase and ion-exchange properties. chromatographyonline.com

A general protocol for polymeric sorbent-based SPE for steroid sulfates would include:

Conditioning and Equilibration: Similar to WAX SPE, the cartridge is conditioned with an organic solvent and then equilibrated with an aqueous solution.

Sample Loading: The sample is loaded onto the cartridge. Steroid sulfates are retained primarily through reversed-phase interactions between the steroid backbone and the polymeric sorbent.

Washing: A wash step with a high percentage of aqueous solvent is used to remove polar interferences.

Elution: The analytes are eluted with an organic solvent, such as methanol or acetonitrile.

The robustness and broad applicability of polymeric sorbents make them a popular choice for the analysis of steroids and their metabolites in complex biological matrices. unitedchem.comchromatographyonline.com

Online Solid Phase Extraction (On-line SPE) and Column Switching

Online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents a fully automated approach for sample clean-up and analysis, significantly enhancing throughput and reproducibility. In this technique, the biological sample, mixed with an internal standard like Cortisol-21-sulfate-d4, is directly injected into the system. The sample is first loaded onto an SPE cartridge, where interfering substances are washed away while the analytes of interest are retained. Through a process known as column switching, a valve redirects the flow of the mobile phase to elute the purified analytes from the SPE cartridge directly onto the analytical column for separation and subsequent detection by MS/MS.

This automated process minimizes manual sample handling, reduces the risk of human error, and shortens analysis time. For instance, a validated assay for simultaneous analysis of salivary cortisol and cortisone (B1669442) utilized a fully automated online SPE system. nih.gov In this method, saliva samples were diluted with water containing deuterated internal standards (d4-cortisol and d7-cortisone). The online SPE was performed with C18 cartridges, and the compounds were then eluted onto an analytical column for a total run time of just four minutes. nih.gov The use of an internal standard is paramount in this high-throughput environment to ensure accuracy by compensating for any variability in the extraction and elution steps.

A study on sulfated steroid metabolites in saliva also employed online in-tube solid-phase microextraction (IT-SPME), a similar automated technique, coupled with LC-MS/MS. This system allowed for the fully automated extraction, concentration, separation, and analysis of compounds including cortisol 21-sulfate. nih.gov

Table 1: Example Parameters for Automated Online SPE-LC-MS/MS Analysis of Cortisol and Cortisone

| Parameter | Details | Source |

|---|---|---|

| System | Spark Holland Symbiosis™ with XLC-MS/MS | nih.gov |

| Internal Standards | d4-cortisol, d7-cortisone | nih.gov |

| SPE Cartridge | HySphere™ C18 | nih.gov |

| Analytical Column | Phenomenex® Onyx monolithic C18 | nih.gov |

| Total Run Time | 4 minutes | nih.gov |

| Lower Limit of Quantitation | 0.75 nmol/L (Cortisol), 0.50 nmol/L (Cortisone) | nih.gov |

| Intra-assay Imprecision | <8.9% (Cortisol), <6.5% (Cortisone) | nih.gov |

Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is a sample preparation technique that modifies traditional liquid-liquid extraction (LLE) by using a water-miscible organic solvent, such as acetonitrile, for extraction. nih.gov The process involves adding a high concentration of an inorganic salt to an aqueous sample (e.g., plasma, serum), which reduces the miscibility of the organic solvent and induces phase separation. researchgate.netmdpi.com This allows analytes, including polar compounds, to be partitioned into the organic phase, which can often be directly injected into an LC-MS/MS system. nih.govmdpi.com

The key advantages of SALLE are its simplicity, speed, and effectiveness in producing a clean extract, similar to protein precipitation but with a true phase separation. nih.gov Common salts used include ammonium sulfate, sodium chloride, and magnesium sulfate, while acetonitrile is a frequent choice for the extraction solvent. researchgate.netmdpi.com In a study developing a UPLC-MS/MS method for steroid hormones in human serum, SALLE was applied for the extraction of cortisol and cortisone. mdpi.com High extraction recovery and reduced matrix interference were achieved using ammonium sulfate as the salting-out agent and 10% methanol in acetonitrile as the extraction solvent. mdpi.comresearchgate.net The inclusion of an internal standard like Cortisol-21-sulfate-d4 during the initial extraction step is crucial to account for recovery variations and matrix effects.

Table 2: Common Reagents Used in SALLE for Steroid Analysis

| Reagent Type | Examples | Rationale for Use | Source |

|---|---|---|---|

| Extraction Solvents | Acetonitrile, Acetone, Isopropanol | Water-miscible solvents that effectively extract polar analytes. | researchgate.net |

| Salting-Out Agents | Ammonium Sulfate, Sodium Chloride, Magnesium Sulfate | High solubility in water increases ionic strength, forcing phase separation. | researchgate.netmdpi.com |

"Dilute-and-Shoot" and Direct Injection Approaches

The "dilute-and-shoot" approach is one of the simplest sample preparation methods, particularly for urine analysis. It involves diluting the biological sample with a solvent, which typically contains a stable isotope-labeled internal standard, followed by centrifugation to remove particulates, and then direct injection of the supernatant into the LC-MS/MS system. nih.govnih.gov

This method is rapid, cost-effective, and minimizes sample handling, making it ideal for high-throughput clinical laboratories. nih.govnih.gov A study for urinary free cortisol (UFC) determination by LC-MS/MS proposed a method where 50 µL of a urine sample was mixed with 200 µL of a 50% methanol/water solution containing the internal standard cortisol-13C3. nih.gov After centrifugation, the supernatant was directly analyzed. nih.gov Similarly, another novel dilute-and-shoot LC-MS/MS method was developed for the rapid analysis of urinary free cortisol, cortisone, and their phase II metabolites, including cortisol-21-sulfate. nih.govresearchgate.net The success of this minimalist approach hinges on the robustness of the LC-MS/MS instrumentation and the critical role of the internal standard, such as Cortisol-21-sulfate-d4, to correct for matrix-induced ion suppression or enhancement, which can be significant without extensive sample cleanup. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a powerful technique for steroid analysis, offering high chromatographic resolution. researchgate.net However, due to the low volatility of steroids like cortisol, a chemical modification step known as derivatization is typically required before analysis. nih.gov

Derivatization Strategies for GC-MS Analysis

Derivatization is a necessary step in the GC-MS analysis of glucocorticoids to increase their volatility and improve their chromatographic behavior. nih.gov This process involves chemically modifying the steroid structure, commonly through methoximation and silylation. The methoximation step targets keto groups, while silylation targets hydroxyl groups, replacing them with trimethylsilyl (B98337) (TMS) groups. This dual derivatization makes the molecule less polar and more thermally stable, allowing it to be vaporized and travel through the GC column without degradation. nih.gov

An enhanced derivatization procedure was optimized to produce trimethylsilylated glucocorticoids for analysis by GC-Orbitrap High-Resolution Mass Spectrometry. nih.gov This optimization involved adjusting reaction time and temperature to maximize the yield of the derivatized product, leading to improved signal intensity. nih.gov The use of an internal standard like Cortisol-21-sulfate-d4, added before derivatization, is essential to control for the efficiency and potential variability of the multi-step chemical reaction.

Comparative Analysis of GC-MS and LC-MS Methodologies

Both GC-MS and LC-MS/MS are considered gold-standard techniques for cortisol measurement, each with distinct advantages and disadvantages. researchgate.net

GC-MS: Offers excellent chromatographic separation and detailed structural information from electron ionization. nih.gov However, it requires a time-consuming and potentially variable derivatization step. researchgate.net

LC-MS/MS: Generally requires simpler sample preparation (e.g., dilute-and-shoot or SPE) and avoids derivatization, allowing for higher throughput. nih.govnih.gov It is highly specific and sensitive. researchgate.netresearchgate.net However, it can be more susceptible to matrix effects like ion suppression, where components of the biological sample interfere with the ionization of the target analyte. researchgate.net

Studies comparing the two methods for urinary free cortisol have shown an excellent agreement between results (r² = 0.9937), demonstrating that when properly validated, both techniques provide reliable quantification. nih.govresearchgate.net The choice between them often depends on the laboratory's workflow, available equipment, and desired throughput. In both methodologies, the use of a stable isotope-labeled internal standard, such as d4-cortisol, is fundamental for achieving the highest level of accuracy and precision by correcting for procedural variations and matrix effects. nih.govresearchgate.net

Method Validation in Academic Research

The validation of any analytical method is crucial to ensure its reliability, accuracy, and precision for its intended purpose. For methods designed to quantify cortisol using an internal standard like Cortisol-21-sulfate-d4, validation protocols assess several key parameters according to established guidelines. nih.govanalis.com.my

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. Calibration curves are prepared, and the correlation coefficient (r²) is typically expected to be >0.99. nih.govresearchgate.net

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or through recovery studies of spiked samples. researchgate.netnih.gov Recoveries are generally expected to be within 85-115%.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. It is evaluated as intra-assay (within-run) and inter-assay (between-run) precision and is expressed as the coefficient of variation (CV), which should ideally be less than 15%. nih.govnih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as structurally related steroids. nih.gov

Numerous studies have validated LC-MS/MS and GC-MS methods for cortisol, demonstrating excellent performance. For example, a validated LC-MS/MS method for urinary free cortisol reported intra-day and inter-day CVs of ≤ 5.70% and ≤ 5.33%, respectively, with recovery in the range of 93.3-109%. nih.gov Another candidate reference method using isotope dilution LC-MS/MS showed total CVs ranging from 0.7 to 1.2%. nih.gov These robust validation results underscore the reliability of these methods when properly implemented with the correct use of internal standards.

Table 3: Summary of Validation Parameters from Various LC-MS/MS Cortisol Assays

| Parameter | Study 1 (Urine) | Study 2 (Serum) | Study 3 (Plasma) |

|---|---|---|---|

| Internal Standard | Cortisol-13C3 | Isotope labelled IS | d4-cortisol |

| Linearity (r²) | >0.99 | 0.999 | 0.998 - 1.000 |

| Inter-assay Precision (CV) | ≤ 5.33% | 0.7 - 1.2% | 1.5% |

| Accuracy/Recovery | 93.3 - 109% | Agreement with certified values | 99.8% - 101.0% |

| Source | nih.gov | nih.gov | researchgate.netnih.gov |

Linearity and Calibration Curve Construction

The linearity of an analytical method establishes the relationship between the instrumental response and the known concentration of the analyte. In methods utilizing Cortisol-21-sulfate-d4 as an internal standard, calibration curves are constructed by plotting the peak area ratio of the analyte (cortisol) to the internal standard against the nominal concentration of the calibration standards. This ratiometric approach corrects for variations in sample processing and instrument response.

Research demonstrates that assays using deuterated cortisol internal standards exhibit excellent linearity over a wide range of concentrations suitable for clinical and research applications. nih.govnih.gov Calibration curves are typically fitted using a linear, weighted (e.g., 1/x or 1/x²) least-squares regression model. The acceptance criterion for linearity is generally a high coefficient of determination (R²), indicating a strong correlation between the response and concentration. researchgate.netendocrine-abstracts.org

Table 1: Representative Calibration Curve Parameters for Cortisol Analysis Using a Deuterated Internal Standard

| Parameter | Typical Value/Range | Source(s) |

| Concentration Range | 2–1000 nmol/L | thermofisher.com |

| 0.5–500 ng/mL | nih.gov | |

| 2.83–267.04 nmol/L | endocrine-abstracts.org | |

| Regression Model | Linear, weighted least-squares | nih.gov |

| Correlation Coefficient (R²) | >0.99 | researchgate.netendocrine-abstracts.org |

| >0.995 | nih.gov |

Precision (Intra-day and Inter-day Variability)

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically assessed at multiple concentration levels (low, medium, and high quality control samples) and is expressed as the percent coefficient of variation (%CV).

Intra-day precision (also known as within-run precision) measures variability within a single analytical run on the same day.

Inter-day precision (also known as between-run precision) measures variability across different days.

The use of Cortisol-21-sulfate-d4 ensures high precision by compensating for random variations that can occur during sample preparation and analysis. Validation studies consistently report low %CV values, well within the accepted limits for bioanalytical assays, which are often set at <15% CV (or <20% at the lower limit of quantitation). nih.gov

Table 2: Summary of Intra-day and Inter-day Precision for Cortisol Assays

| Precision Type | Analyte Level | Typical %CV | Source(s) |

| Intra-day | Low, Medium, High | < 13.6% | nih.gov |

| Low, Medium, High | < 6.0% | thermofisher.com | |

| Low, Medium, High | < 5% | endocrine-abstracts.org | |

| Inter-day | Low, Medium, High | < 13.6% | nih.gov |

| Low, Medium, High | < 6.2% | thermofisher.com | |

| Low, Medium, High | < 10% | endocrine-abstracts.org |

Recovery Assessment in Biological Samples

Recovery assessment is crucial to determine the efficiency of the extraction process in isolating the analyte from the complex biological matrix (e.g., plasma, urine, saliva). The extraction recovery is calculated by comparing the analytical response of an analyte from a pre-extraction spiked sample to that of a post-extraction spiked sample.

Cortisol-21-sulfate-d4 is added to samples prior to extraction. Because it is affected by the extraction process in the same manner as endogenous cortisol, it effectively normalizes for any analyte loss. This ensures that the final calculated concentration is accurate, even if the extraction efficiency is less than 100%. Studies employing deuterated internal standards for cortisol analysis report high and consistent recovery rates. nih.govnih.gov

Table 3: Typical Extraction Recovery Rates for Cortisol

| Biological Matrix | Mean Extraction Recovery | Source(s) |

| Human Plasma | 83% - 96% | nih.gov |

| Human Urine | > 89% | nih.gov |

| Fish Plasma | 93.9% | researchgate.net |

Matrix Effect Evaluation and Mitigation Strategies

The matrix effect refers to the alteration of ionization efficiency (suppression or enhancement) of a target analyte due to co-eluting substances from the sample matrix. This is a significant challenge in LC-MS/MS analysis as it can adversely affect accuracy and precision.

The most effective strategy to evaluate and mitigate matrix effects is the use of a stable isotope-labeled internal standard like Cortisol-21-sulfate-d4. researchgate.net Since the internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is effectively cancelled out, leading to reliable quantification. researchgate.net Validation studies for methods using this approach often demonstrate that significant matrix effects are not observed. endocrine-abstracts.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of a bioanalytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

LOD : The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.

LOQ : The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. This is often the lowest point on the calibration curve.

The use of Cortisol-21-sulfate-d4 in sensitive LC-MS/MS systems allows for the achievement of very low LOD and LOQ values, which is essential for measuring basal or suppressed cortisol levels in various physiological and pathological states.

Table 4: Reported LOD and LOQ for Cortisol Analysis

| Matrix | LOD | LOQ | Source(s) |

| Saliva | 20 pg/mL | 100 pg/mL | nih.gov |

| Saliva | 0.77 nmol/L | 1.40 nmol/L | endocrine-abstracts.org |

| Plasma | 1.37 nmol/L | 2.73 nmol/L | nih.gov |

| Plasma | 0.87 ng/mL | 2.9 ng/mL | researchgate.net |

| Urine | -- | 0.1 ng/mL | nih.gov |

Carryover Assessment

Carryover is the appearance of a signal for an analyte in a sample (typically a blank) that is due to a preceding, more concentrated sample. It is a potential source of error in automated analytical systems. Assessment typically involves injecting a blank sample immediately after the highest concentration calibration standard. The response in the blank sample should be below a predefined threshold, commonly less than 20% of the response of the LOQ sample. In methods developed for steroid analysis, carryover is evaluated and deemed negligible. endocrine-abstracts.orgunito.it One study specified that carryover was considered insignificant if the average peak area in the blank was less than 0.01% of the peak area in the highest calibration sample. unito.it

Dilutional Linearity

Dilutional linearity is performed to ensure that samples with concentrations above the upper limit of quantitation (ULOQ) can be diluted with a blank matrix and analyzed to yield accurate results within the calibrated range of the assay. This is critical for analyzing pathological samples where analyte concentrations can be extremely high. The process involves preparing a sample at a concentration above the ULOQ, diluting it by a known factor, and then analyzing it. The measured concentration, when corrected for the dilution factor, should be accurate relative to the nominal concentration. Assays for cortisol are validated to confirm that high-concentration samples can be serially diluted to produce values within the dynamic range of the assay without compromising accuracy.

Investigating Steroid Metabolism and Enzymatic Transformations with Cortisol 21 Sulfate D4 Sodium Salt

Stable Isotope Tracing and Metabolic Flux Analysis

Stable isotope tracing is a powerful technique that allows for the safe in vivo investigation of metabolic pathways. By introducing a labeled compound like Cortisol-21-sulfate-d4, researchers can track the movement of atoms through various biochemical reactions. nih.gov This approach, often coupled with mass spectrometry or nuclear magnetic resonance spectroscopy, provides a detailed view of metabolic dynamics within a whole organism. nih.gov

Assessment of Metabolic Pathway Activity

Metabolic flux analysis, which utilizes stable isotope tracers, is instrumental in quantitatively studying cellular metabolism. mdpi.com It helps in understanding the rates of metabolic reactions and how metabolites are channeled through different pathways. creative-proteomics.com For instance, by administering Cortisol-21-sulfate-d4, scientists can follow the deuterated label as the steroid is metabolized, providing insights into the activity of specific enzymatic pathways involved in its transformation. nih.govnih.gov This technique is crucial for understanding how metabolic networks operate and can reveal previously unknown aspects of pathway regulation. nih.gov

Differentiation from Endogenous Analytes

A significant challenge in steroid research is distinguishing between steroids that are naturally produced by the body (endogenous) and those that are introduced from an external source (exogenous). ijper.orgresearchgate.net Deuterium-labeled standards, such as Cortisol-21-sulfate-d4, are indispensable for this purpose. nih.gov In analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the mass difference between the deuterated standard and the endogenous analyte allows for their clear separation and independent quantification. nih.govnih.gov This is critical for accurate measurement of endogenous steroid levels, as the labeled compound can be used as an internal standard to correct for variations during sample preparation and analysis. sigmaaldrich.com

In Vitro Metabolic Studies

In vitro studies, conducted in a controlled laboratory environment outside of a living organism, are essential for dissecting the specific mechanisms of steroid metabolism. These studies often utilize cell cultures or isolated enzymes to investigate biochemical processes in detail.

Enzymatic Sulfation of Steroids by Sulfotransferase Enzymes

Sulfation is a key reaction in the metabolism of numerous steroids, drugs, and other compounds. oup.com This process is catalyzed by a family of enzymes known as sulfotransferases (SULTs). oup.comnih.gov SULTs transfer a sulfo group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the steroid. nih.gov This conjugation typically increases the water solubility of the steroid, facilitating its excretion from the body. oup.comyoutube.com Historically, sulfated steroids were considered inactive end-products, but it is now understood that sulfation is a dynamic process that regulates steroid activity. oup.combioscientifica.com Cortisol-21-sulfate-d4 can be used in in vitro assays to study the activity and specificity of different SULT isoforms towards cortisol. nih.gov

Table 1: Key Sulfotransferase Enzymes in Steroid Metabolism

| Enzyme Family | Function | Substrates |

|---|---|---|

| SULT1 | Metabolism of xenobiotics and small endogenous substrates. oup.com | Steroids, bile acids, neurotransmitters. oup.com |

| SULT2 | Metabolism of xenobiotics and small endogenous substrates. oup.com | Steroids, bile acids, neurotransmitters. oup.com |

| SULT4 | Metabolism of xenobiotics and small endogenous substrates. oup.com | Steroids, bile acids, neurotransmitters. oup.com |

Investigation of Steroid Conjugation Rates

The rate at which steroids are conjugated, such as through sulfation, is a critical factor in determining their biological activity and clearance. frontiersin.org In vitro systems provide a platform to measure these conjugation rates under controlled conditions. frontiersin.orgresearchgate.netbiorxiv.org By incubating Cortisol-21-sulfate-d4 with liver microsomes or specific SULT enzymes and PAPS, researchers can quantify the rate of its formation from deuterated cortisol or its further metabolism. This information is vital for understanding the kinetics of steroid inactivation and can be used to predict how these processes might be altered by genetic variations or the presence of other drugs. xenotech.com

Studies of Steroid Hydroxysteroid Dehydrogenases (HSDs)

Hydroxysteroid dehydrogenases (HSDs) are a group of enzymes that play a crucial role in the biosynthesis and inactivation of steroid hormones. proteopedia.orgoup.comwikipedia.org They catalyze the conversion of hydroxysteroids to ketosteroids and vice versa. proteopedia.org These enzymes are critical in regulating the levels of active steroid hormones in various tissues. oup.com

Different HSDs have specific functions. For example, 11β-HSD is responsible for the interconversion of active cortisol and inactive cortisone (B1669442). proteopedia.orgtaylorandfrancis.com The 17β-HSD family of enzymes is involved in the final steps of androgen and estrogen synthesis. nih.govnih.gov Isotope-labeled steroids like Cortisol-21-sulfate-d4 can be used as substrates in studies investigating the activity and kinetics of these important enzymes. For instance, the conversion of deuterated cortisol to deuterated cortisone by 11β-HSD can be precisely measured, providing insights into the regulation of glucocorticoid action. vcu.edunih.govresearchgate.net

Table 2: Selected Hydroxysteroid Dehydrogenases and their Functions

| Enzyme | Function |

|---|---|

| 3α-HSD | Catalyzes the conversion of androsterone (B159326) to 5α-androstane-3,17-dione. proteopedia.org |

| 11β-HSD | Converts cortisone to cortisol. proteopedia.org |

| 17β-HSD | Involved in the conversion of androstenedione (B190577) to testosterone. proteopedia.orgnih.gov |

| 20α-HSD | Involved in controlling progesterone (B1679170) levels. proteopedia.org |

Determining Enzyme Velocity (e.g., 11β-HSD1 Activity)

The use of deuterated cortisol, such as that derived from Cortisol-21-sulfate-d4, is a sophisticated method for quantifying the in vivo activity of 11β-HSD1. nih.govnih.gov This enzyme is responsible for the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid action within specific tissues. nih.govnih.gov The velocity of this enzymatic reaction can be determined by introducing a stable isotope-labeled tracer and monitoring its metabolic fate. nih.gov

The process begins with the administration of d4-cortisol, which then enters the metabolic pathways alongside endogenous cortisol. The enzyme 11β-HSD2, primarily a dehydrogenase, converts d4-cortisol to d3-cortisone through the removal of a deuterium (B1214612) atom from the 11-position. nih.goved.ac.uk This newly formed d3-cortisone then becomes a substrate for the reductase activity of 11β-HSD1. nih.goved.ac.uk The subsequent conversion of d3-cortisone to d3-cortisol by 11β-HSD1 allows for the quantification of the enzyme's reductase activity. nih.govnih.gov

By measuring the rate of appearance of d3-cortisol and the ratio of d4-cortisol to d3-cortisol, researchers can calculate the velocity of 11β-HSD1 activity. nih.gov This technique provides a dynamic measure of enzyme function within a physiological context, offering insights into how this activity is altered in various metabolic states or in response to pharmacological inhibitors. nih.gov

| Tracer Compound | Metabolic Step | Enzyme | Resulting Metabolite | Parameter Measured for Enzyme Velocity |

|---|---|---|---|---|

| d4-Cortisol | Dehydrogenation | 11β-HSD2 | d3-Cortisone | Rate of appearance of d3-Cortisol; Ratio of d4-Cortisol to d3-Cortisol |

| d3-Cortisone | Reduction | 11β-HSD1 | d3-Cortisol |

Tracing Metabolic Interconversions (e.g., Cortisone to Cortisol)

The same stable isotope tracer methodology used to determine enzyme velocity also provides a powerful means of tracing the metabolic interconversion between cortisone and cortisol. nih.goved.ac.uk This "cortisol-cortisone shuttle" is a critical mechanism for regulating local glucocorticoid exposure in tissues such as the liver, adipose tissue, and the central nervous system. nih.govresearchgate.net

Following the administration of Cortisol-21-sulfate-d4 and its subsequent conversion to d4-cortisol, the appearance of d3-cortisone and then d3-cortisol in plasma or tissue samples confirms the bidirectional nature of this metabolic pathway in vivo. nih.govnih.gov The relative concentrations of these deuterated metabolites over time allow for a detailed mapping of the flow of steroids between their inactive and active forms.

The data gathered from these tracer studies can be compiled to model the dynamics of cortisol-cortisone interconversion, as illustrated in the table below, which conceptualizes the findings from a tracer experiment.

| Analyte | Arterial Concentration (nmol/L) | Hepatic Vein Concentration (nmol/L) | Interpretation |

|---|---|---|---|

| d4-Cortisol | 5.0 | 4.2 | Hepatic uptake and metabolism |

| d3-Cortisone | 2.5 | 1.8 | Hepatic uptake for conversion |

| d3-Cortisol | 0.8 | 1.5 | Hepatic regeneration of cortisol by 11β-HSD1 |

Role in Broader Metabolomics and Steroid Profiling Research

Comprehensive Steroid Hormone Profiling

Comprehensive steroid hormone profiling aims to quantify a wide array of steroids and their metabolites to generate a detailed "fingerprint" of an individual's steroid metabolism. This approach is invaluable in diagnosing and monitoring endocrine disorders, as well as in research settings.

Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), enable the simultaneous measurement of numerous steroid conjugates, including sulfates and glucuronides, in a single analytical run. nih.govunitedchem.com This capability is crucial because steroid hormones are extensively metabolized, and analyzing only the parent steroid provides an incomplete picture. researchgate.net The use of deuterated internal standards, such as Cortisol-21-sulfate-d4, is a cornerstone of these methods. nih.gov By adding a known amount of the labeled standard to a biological sample (e.g., urine, plasma, or serum) at the beginning of the analytical process, it co-elutes with the endogenous analyte and experiences similar effects of sample preparation and ionization in the mass spectrometer. nih.govnih.gov This allows for the correction of analytical variability, including matrix effects and extraction losses, leading to highly accurate quantification of the target analytes. unitedchem.com

The ability to analyze intact steroid conjugates without the need for derivatization is a significant advantage of LC-MS/MS over older techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov This direct analysis preserves important structural information, such as the position of the sulfate (B86663) group. researchgate.net

Table 1: Key Research Findings in Simultaneous Steroid Conjugate Analysis

| Research Focus | Analytical Technique | Key Finding | Citation |

| Simultaneous determination of neuroactive steroids | UHPLC-MS/MS | Developed a high-throughput method for quantifying nine neuroactive steroids in human serum, demonstrating good linearity and precision. | nih.gov |

| Analysis of free steroids and sulfate conjugates | SPE and LC-MS/MS | Established an efficient method for the simultaneous analysis of free and sulfated steroids from various biological matrices with good recoveries. | unitedchem.comunitedchem.com |

| Profiling of adrenal hormones | LC-MS | Developed a method for the simultaneous profiling of 29 cortical steroids and 6 medullary amines in a single run. | nih.gov |

Sulfated steroids are a major class of steroid conjugates, and their characterization is essential for a complete understanding of steroid metabolism. researchgate.net The analysis of sulfated metabolites can be challenging due to their chemical properties. scite.ai Mass spectrometry-based methods are the primary approach for their structural characterization, especially for those present in trace amounts. researchgate.net High-resolution mass spectrometry (HR-MS) helps determine the chemical formula, while tandem mass spectrometry (MS/MS) provides structural details of the steroid ring. researchgate.net

In targeted metabolomics, stable isotope-labeled internal standards like Cortisol-21-sulfate-d4 are indispensable for the accurate quantification of sulfated steroid metabolites. researchgate.net For instance, in a study developing a method for the simultaneous determination of four sulfated steroid metabolites in saliva, stable isotope-labeled internal standards were used to construct calibration curves, achieving good linearity and low limits of detection. researchgate.net The use of such standards ensures that the measurements are reliable and can be used to diagnose diseases related to steroid metabolism. researchgate.net

Integration with Multi-Omics Research Strategies

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, are becoming increasingly important in biomedical research. nih.gov These strategies provide a holistic view of biological systems and can uncover complex interactions that would be missed by single-omics studies. nih.gov

In the context of metabolomics, Cortisol-21-sulfate-d4 plays a crucial role in the accurate profiling of the steroid metabolome. Untargeted metabolomic profiling of sulfated metabolites in urine, for example, utilizes UHPLC-HRMS/MS to identify and quantify a wide range of compounds. nih.gov The inclusion of internal standards is critical for data quality and allows for the reliable comparison of metabolite levels between different samples and studies. nih.gov These metabolomic studies can help in the discovery of new biomarkers for diseases and in understanding the pathophysiology of various conditions. nih.govmdpi.com

The data generated from steroid profiling using internal standards like Cortisol-21-sulfate-d4 can be combined with data from other analytical platforms and omics fields. For example, correlating steroid metabolite levels with gene expression data (transcriptomics) or protein levels (proteomics) can provide insights into the regulation of steroidogenic pathways and the mechanisms of action of steroid hormones. mdpi.com This integrated approach is powerful for elucidating the genetic and environmental factors that influence individual variability in corticosteroid efficacy and side effects. nih.gov

By providing a solid quantitative foundation for the metabolomics component, Cortisol-21-sulfate-d4 (sodium salt) enhances the power and reliability of these integrated multi-omics research strategies, ultimately contributing to a deeper understanding of steroid biology in health and disease.

Advanced Considerations and Future Research Directions

Methodological Refinements for Enhanced Sensitivity and Specificity

The advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revolutionized the field of steroid analysis, offering superior specificity compared to traditional immunoassays. researchgate.net The use of deuterated internal standards like Cortisol-21-sulfate-d4 is a cornerstone of this methodology, enabling significant enhancements in both sensitivity and specificity.

Stable isotope dilution analysis with LC-MS/MS is now considered the gold standard for steroid quantification. mdpi.com By incorporating a known amount of the deuterated standard into a sample, any variations during sample preparation and analysis that affect the analyte will also affect the standard in the same manner. This co-elution and co-ionization allow for accurate correction of signal suppression or enhancement caused by the sample matrix, a common challenge in biological samples. nih.gov This correction is crucial for achieving the high accuracy and precision required for reliable clinical diagnostics and research. nih.gov

The development of highly sensitive LC-MS/MS methods allows for the detection of steroid sulfates at very low concentrations, with limits of quantification reported in the range of 0.08 to 1 ng/mL. researchgate.netrsc.org This enhanced sensitivity is critical for studying subtle physiological changes and for the diagnosis of endocrine disorders where steroid levels may be only slightly altered.

Table 1: Performance Characteristics of LC-MS/MS Methods for Steroid Sulfates Using Deuterated Internal Standards

| Analyte | Matrix | Limit of Quantification (LoQ) | Intra-assay CV (%) | Inter-assay CV (%) | Reference |

|---|---|---|---|---|---|

| Steroid Sulfates (panel) | Serum, Cell Lysate | 0.08 - 1 ng/mL | 2.4 | 2.4 | researchgate.netrsc.org |

| Cortisol Sulfate (B86663) (CRTS) | Saliva | < 1 pg/mL | < 11.1 | < 11.1 | mdpi.com |

| Urinary Free Cortisol | Urine | 0.05 ng/mL | < 10 | < 10 | nih.gov |

Development of Automated Analytical Platforms

The demand for high-throughput analysis in clinical laboratories has driven the development of automated analytical platforms. Cortisol-21-sulfate-d4 is integral to these automated workflows, which often couple online solid-phase extraction (SPE) with LC-MS/MS. mdpi.comrsc.org These systems streamline the sample preparation process, reducing manual labor and the potential for human error, while increasing sample throughput. researchgate.net

Automated methods, such as in-tube solid-phase microextraction (IT-SPME) coupled with LC-MS/MS, have been developed for the analysis of sulfated steroids in saliva. mdpi.com These fully automated systems allow for the direct analysis of small sample volumes with high sensitivity and specificity, making them ideal for large-scale clinical studies and routine diagnostics. mdpi.comresearchgate.net The use of deuterated internal standards in these platforms ensures the robustness and reliability of the results. mdpi.com

Expansion to Novel Biological Matrices for Steroid Analysis

While serum and urine are the conventional matrices for steroid analysis, there is growing interest in alternative biological fluids that can be collected non-invasively. Saliva, hair, and cerebrospinal fluid (CSF) are emerging as valuable matrices for assessing steroid hormone status. The high sensitivity of LC-MS/MS methods, facilitated by the use of deuterated internal standards like Cortisol-21-sulfate-d4, is crucial for measuring the typically low concentrations of steroids in these matrices.

Salivary cortisol is a well-established marker of the free, biologically active fraction of the hormone, and its analysis is increasingly used in the diagnosis of adrenal disorders. nih.govresearchgate.net LC-MS/MS methods have been developed for the simultaneous quantification of multiple sulfated steroids in saliva, demonstrating the feasibility of comprehensive steroid profiling from this non-invasive sample type. mdpi.com Similarly, hair analysis provides a long-term integrated measure of steroid exposure, and deuterated standards are essential for accurate quantification in this complex matrix. Although less common, the analysis of cortisol in cerebrospinal fluid can provide insights into the neuroendocrine environment, with studies showing elevated cortisol levels in certain neurological conditions. nih.gov

Application in Mechanistic Studies of Steroidogenic Enzymes and Pathways

Stable isotope-labeled steroids are powerful tools for elucidating the complex pathways of steroid biosynthesis and metabolism. nih.gov By administering a deuterated steroid and tracking its conversion to various metabolites, researchers can gain detailed insights into the kinetics and regulation of steroidogenic enzymes. nih.govnih.gov

While direct studies utilizing Cortisol-21-sulfate-d4 to trace metabolic pathways are not yet widely published, the principles are well-established with other labeled steroids. For example, deuterated cortisol has been used to study the interconversion of cortisol and cortisone (B1669442), providing valuable information on the activity of 11β-hydroxysteroid dehydrogenase enzymes. nih.gov Similarly, Cortisol-21-sulfate-d4 could be employed to investigate the activity of steroid sulfatase, the enzyme responsible for hydrolyzing steroid sulfates back to their unconjugated forms, and sulfotransferases, which catalyze the sulfation of steroids. researchgate.netnih.gov Such studies would be invaluable for understanding the regulation of active steroid hormone levels in various tissues.

Addressing Challenges in Endogenous Steroid Analysis with Labeled Standards

The analysis of endogenous steroids is fraught with challenges, including low physiological concentrations, the presence of isomeric and isobaric compounds, and significant matrix effects. researchgate.net The use of stable isotope-labeled internal standards like Cortisol-21-sulfate-d4 is a critical strategy for overcoming these hurdles.

Isotope dilution mass spectrometry is the definitive method for accurate quantification, as the internal standard co-elutes with the analyte and experiences the same ionization effects, allowing for reliable correction. nih.gov This is particularly important for mitigating the ion suppression or enhancement that is common in complex biological matrices. nih.gov

Furthermore, the structural similarity of many steroids presents a significant analytical challenge due to potential cross-reactivity in immunoassays and co-elution in chromatographic methods. The high specificity of MS/MS, combined with chromatographic separation, allows for the differentiation of closely related steroids. While deuterated standards cannot resolve co-eluting isobars, they are essential for the accurate quantification of each compound once chromatographic separation is achieved. nih.gov The development of advanced chromatographic techniques and mass spectrometry methods continues to improve the resolution and specific detection of a wide range of steroid metabolites. nih.gov

Q & A

Basic Research Questions

Q. How can researchers determine the solubility of Cortisol-21-sulfate-d4 (sodium salt) in various solvents for experimental workflows?

- Methodological Answer : Solubility testing involves systematic titration of the compound in solvents (e.g., water, ethanol, DMSO) under controlled temperature and agitation. Use gravimetric analysis or spectrophotometric quantification (e.g., UV/Vis at λmax 242 nm ) to measure saturation points. Classify solubility based on standard protocols for soluble salts, as outlined in qualitative analysis frameworks for salt preparation . Consider ionic interactions, such as sodium ion effects, which may influence solubility in polar solvents .

Q. What analytical techniques are recommended for verifying the chemical identity of Cortisol-21-sulfate-d4 (sodium salt)?

- Methodological Answer : Combine UV/Vis spectroscopy (confirming absorbance at 242 nm ), nuclear magnetic resonance (NMR) for structural elucidation, and high-performance liquid chromatography (HPLC) for purity assessment. Cross-reference with deuterium-specific mass spectrometry (MS) to confirm isotopic labeling integrity . For anions, employ confirmatory tests like sulfate precipitation (e.g., BaCl2 reaction) as per qualitative analysis guidelines .

Q. What parameters are critical when preparing stock solutions of Cortisol-21-sulfate-d4 (sodium salt) for in vitro assays?

- Methodological Answer : Prioritize aqueous solvents due to the sodium salt’s hydrophilic nature. Adjust pH to physiological ranges (7.0–7.4) to avoid hydrolysis. Store aliquots at -20°C to maintain stability , and avoid repeated freeze-thaw cycles. Validate solution homogeneity using dynamic light scattering (DLS) or spectrophotometric consistency checks .

Advanced Research Questions

Q. How can isotopic purity of Cortisol-21-sulfate-d4 (sodium salt) be ensured during long-term storage and experimental use?

- Methodological Answer : Monitor deuterium retention via high-resolution MS, comparing deuterium-to-hydrogen ratios against initial batch specifications (≥98% isotopic purity ). Store lyophilized samples at -20°C in desiccated conditions to minimize hydrogen-deuterium exchange. For solution-phase studies, use deuterated solvents (e.g., D2O) to reduce isotopic dilution .

Q. How should researchers design studies using Cortisol-21-sulfate-d4 (sodium salt) as an internal standard in LC-MS/MS quantification?

- Methodological Answer : Optimize chromatographic separation to resolve the deuterated compound from non-deuterated analogs. Validate matrix effects by spiking the compound into biological samples (e.g., plasma, urine) and assessing recovery rates. Use calibration curves with isotopic internal standards to correct for ion suppression/enhancement .

Q. What strategies address discrepancies in reported stability data for Cortisol-21-sulfate-d4 (sodium salt) across studies?

- Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% humidity) and compare degradation kinetics to reference data (e.g., ≥4-year stability at -20°C ). Employ orthogonal analytical methods (e.g., HPLC-MS, NMR) to identify degradation products. Reconcile differences using Arrhenius equation modeling to extrapolate long-term stability .

Q. How can Cortisol-21-sulfate-d4 (sodium salt) be optimized for metabolic pathway tracing in sulfotransferase enzyme studies?